molecular formula C13H7ClF3NO2S B6354992 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide CAS No. 2088942-38-3

4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide

Cat. No.: B6354992
CAS No.: 2088942-38-3
M. Wt: 333.71 g/mol
InChI Key: QPROEILPTDDLRT-UHFFFAOYSA-N
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Description

4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide is a chemical compound known for its unique chemical structure and potential biological activity. It has gained significant attention in various fields of research and industry due to its physical and chemical properties. The molecular formula of this compound is C13H7ClF3NO2S, and it has a molecular weight of 333.71 g/mol.

Preparation Methods

The synthesis of 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide typically involves the reaction of 4-chlorophenyl sulfide with 4-nitro-3-(trifluoromethyl)benzene under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing groups like nitro and trifluoromethyl.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Scientific Research Applications

4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide can be compared with other similar compounds, such as:

    4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfone: Similar structure but with a sulfone group instead of a sulfide group.

    4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfoxide: Similar structure but with a sulfoxide group instead of a sulfide group.

    4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]amine: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-1-nitro-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2S/c14-8-1-3-9(4-2-8)21-10-5-6-12(18(19)20)11(7-10)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPROEILPTDDLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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